Tropapride
Description
Conceptual Framework of Dopamine (B1211576) Receptor Ligands
Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are crucial components of the central nervous system, influencing various physiological functions including locomotion, cognition, emotion, and neuroendocrine secretion. wikipedia.orgceltarys.com. The primary endogenous ligand for these receptors is the neurotransmitter dopamine. Ligands that bind to dopamine receptors can either activate them (agonists) or block their activation (antagonists).
Classification of Dopamine Receptor Subtypes in Research Contexts
Dopamine receptors are classified into two main subfamilies based on their structural, pharmacological, and signaling properties: D1-like and D2-like receptors. acnp.orgfrontiersin.orgmetu.edu.trresearchgate.netphysiology.orgresearchgate.netresearchgate.net.
D1-like receptor subfamily: This group includes the D1 and D5 receptors. They are primarily coupled to Gαs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. metu.edu.trresearchgate.netphysiology.org.
D2-like receptor subfamily: This group comprises the D2, D3, and D4 receptors. These receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cAMP levels. metu.edu.trresearchgate.netphysiology.orgresearchgate.netacs.org. The D2 receptor itself exists in two isoforms, D2Short (D2S) and D2Long (D2L), arising from alternative splicing. frontiersin.orgmetu.edu.tracs.org.
This classification is fundamental in neuropharmacological research as different receptor subtypes are expressed in distinct brain regions and mediate diverse physiological functions. Understanding the specific subtype a ligand interacts with is critical for elucidating its mechanism of action and potential therapeutic applications.
Significance of D2-like Receptor Antagonists in Receptor Research
D2-like receptor antagonists are of significant interest in neuropharmacological research due to their ability to block the activity of D2, D3, and D4 receptors. This blockade can modulate dopaminergic pathways implicated in various neurological and psychiatric disorders. patsnap.comwikipedia.org. Research using D2-like receptor antagonists helps to understand the roles of these specific receptor subtypes in normal brain function and disease states.
Studies involving D2-like receptor antagonists have provided insights into their mechanisms of action, which primarily involve preventing dopamine from binding to and activating D2-like receptors, thereby reducing downstream signaling. patsnap.com. These antagonists have been utilized to investigate conditions where dopamine system dysregulation is believed to play a role, such as schizophrenia, bipolar disorder, Tourette syndrome, and Huntington's disease. patsnap.comacs.orgwikipedia.org. Research also explores the differential effects of antagonists with varying selectivity profiles for the D2, D3, and D4 subtypes. acs.org.
Detailed research findings using D2-like receptor antagonists, including compounds like tropapride, have characterized their binding affinities and functional effects on receptor activity. For instance, studies have shown that certain benzamide (B126) derivatives, including this compound and nemonapride (B16739), can fully antagonize dopamine-mediated responses at the D2 short receptor in experimental settings. psu.edu. Research has also explored the structural requirements for the binding of D2 receptor antagonists. scispace.comacs.org.
The following table summarizes some key characteristics of the dopamine receptor subtypes relevant to research:
| Receptor Subtype | Subfamily | Primary G Protein Coupling | Effect on Adenylyl Cyclase | Key Research Relevance |
| D1 | D1-like | Gαs | Stimulation | Cognition, locomotion, reward |
| D5 | D1-like | Gαs | Stimulation | Affective, neuroendocrine, pain-related functions |
| D2 | D2-like | Gαi/o | Inhibition | Motor control, reward, psychosis, neuroendocrine |
| D3 | D2-like | Gαi/o | Inhibition | Limbic system, motivation, cognition, reward, addiction |
| D4 | D2-like | Gαi/o | Inhibition | Frontal cortex, limbic areas, cognition, schizophrenia |
Note: This table is a simplified representation for research context and does not encompass all known functions or coupling mechanisms.
Historical Context of this compound in Dopamine Receptor Antagonist Development
The historical development of dopamine receptor antagonists is closely linked to the study of drugs used to treat psychotic disorders. The serendipitous discovery of chlorpromazine (B137089) in the mid-20th century marked a turning point, leading to the realization that these drugs interacted with dopamine systems. nih.gov. Early research in the 1970s, based on biochemical studies and ligand binding assays, proposed the existence of distinct D1 and D2 receptor classes. news-medical.nettg.org.au. The subsequent application of molecular cloning techniques in the late 1980s led to the identification of the five distinct dopamine receptor subtypes (D1-D5). news-medical.net.
This compound emerged within this broader context of dopamine receptor research, particularly as part of the investigation into D2 receptor antagonists. It is identified as a benzamide derivative, a class of compounds that includes other dopamine receptor ligands like metoclopramide (B1676508) and sulpiride (B1682569). Research in the 1980s and early 1990s explored the structural features of compounds like this compound that contribute to their activity at dopamine D2 receptors. scispace.comacs.orghodoodo.com. Studies, including those using radiolabeled this compound derivatives, were conducted to investigate its binding to D2 receptors and its potential as a tool for imaging the dopaminergic system, particularly with techniques like positron emission tomography (PET). nih.govosti.gov. These studies provided early data on the localization and selectivity of this compound for D2 dopaminergic sites in animal models. nih.govosti.gov. The inclusion of this compound alongside other D2 antagonists in research underscores its role in the scientific efforts to characterize and understand the properties of ligands targeting this receptor subtype. psu.eduscispace.comwikipedia.orgnih.gov.
Structure
2D Structure
3D Structure
Properties
CAS No. |
76352-13-1 |
|---|---|
Molecular Formula |
C23H28N2O3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+ |
InChI Key |
PCIWCYUKRZFCMF-YQQQUEKLSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide MD 790501 MD-790501 tropapride |
Origin of Product |
United States |
Molecular Pharmacology of Tropapride
Receptor Binding and Affinity Studies
Investigations into Tropapride's interaction with dopamine (B1211576) receptors involve examining its binding sites, the strength of these interactions (affinity), and how these compare to other known ligands.
Interaction with Dopamine D2 Receptors
This compound is identified as an antagonist at dopamine D2 receptors. scispace.comrsc.orgpsu.eduwikipedia.org Studies using recombinant human dopamine D2short receptors have shown that this compound can fully antagonize and reverse dopamine-mediated calcium responses in cellular assays. psu.edu The binding of this compound to the D2 receptor can be affected by point mutations within the receptor structure. researchgate.net
Comparative Binding Profiles with Reference Ligands
This compound belongs to the class of substituted benzamides. psu.edu Comparative studies involving substituted benzamides, including sulpiride (B1682569), raclopride, this compound, and YM-09151-02, have indicated that their binding affinity to a mutant D2 receptor (D2-Y417W) was significantly reduced (60- to 200-fold). researchgate.net This suggests that the amino acid residue at position 7.43 in the D2 receptor is important for the binding of these benzamide (B126) derivatives. researchgate.net When compared to other putative dopamine antagonists in functional assays measuring dopamine-mediated calcium responses, this compound and nemonapride (B16739) were found to fully antagonize and reverse both high- and low-magnitude responses, whereas other antagonists like haloperidol (B65202) and risperidone (B510) showed lower maximal effects. psu.edu Despite being structurally similar substituted benzamides, this compound, a D2 antagonist, and Renzapride, a 5HT3 antagonist, exhibit distinct pharmacological profiles, suggesting differences in their respective pharmacophore models for interacting with their target receptors. rsc.org
Sodium Ion Dependence of Receptor Binding
This compound is noted as one of several dopamine D2 receptor antagonists that exhibit sodium-dependent binding. scispace.comwikipedia.org The presence of sodium ions (Na+) is known to influence the binding of both agonists and antagonists to D2 receptors. nih.govresearchgate.net Specifically, Na+ is necessary for the high-affinity interaction of certain D2 antagonists, such as metoclopramide (B1676508) and molindone, with their binding sites on the receptor. nih.gov This allosteric modulation by Na+ ions is mediated by their binding to a conserved pocket located beneath the orthosteric binding site, which is coordinated by residues including Asp80. researchgate.net
Pharmacological Selectivity and Specificity
Dopamine receptors are categorized into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4). researchgate.netacnp.orgmdpi.comfrontiersin.orgnih.gov These subfamilies are differentiated by their structural similarities, pharmacological properties, and the G proteins they primarily couple to.
Subtype Selectivity within D2-like Dopamine Receptors (D2, D3, D4)
The D2-like dopamine receptors (D2, D3, and D4) share a degree of amino acid sequence identity, ranging between 51% and 75%. acnp.org These receptors primarily couple to inhibitory G proteins (Gi/o). researchgate.netacnp.orgfrontiersin.orgnih.gov this compound is characterized as a D2 antidopaminergic drug. rsc.org While many neuroleptics, initially developed as D2 receptor antagonists, tend to bind to the D2 receptor with higher affinity compared to the D3 and D4 receptors, specific quantitative data detailing this compound's binding affinity or selectivity ratios for the D3 and D4 subtypes were not available in the reviewed literature. acnp.org
Analysis of Ligand-Receptor Interactions Conferring Selectivity
The selectivity of a ligand for a specific receptor subtype is determined by the precise interactions between the ligand molecule and the amino acid residues lining the binding pocket of the receptor. arxiv.orgderangedphysiology.com For dopamine receptors, the primary binding pocket involves residues in transmembrane helices (TM) 3, 5, and 6. researchgate.net Specifically, a conserved aspartate residue in TM3 (Asp3.32) interacts with the protonated nitrogen of catecholamine ligands like dopamine. researchgate.netnih.gov A cluster of serine residues in TM5 interacts with the catechol hydroxyls. researchgate.net
Studies comparing this compound with similar substituted benzamides, such as Renzapride, highlight the subtle structural differences that lead to distinct pharmacological profiles. rsc.org While Renzapride is a potent 5HT3 antagonist, this compound is a very active D2 antidopaminergic drug. rsc.org This difference in selectivity suggests variations in how these molecules interact with the binding sites of D2 dopamine receptors and 5HT3 serotonin (B10506) receptors. rsc.org
Research involving mutated dopamine receptors has provided insights into the residues that contribute to subtype selectivity. researchgate.netnih.gov While the core binding pocket residues are important, ancillary binding pockets and residues in extracellular loops can also influence ligand affinity and selectivity. researchgate.net For example, studies on D2 receptor mutants have indicated that specific amino acids in TM2 and TM3 can significantly impact the binding affinity of certain ligands. nih.gov The concept of molecular complementarity, where the shape and chemical properties of the ligand and receptor binding site are matching, is essential for high-affinity and selective binding. derangedphysiology.com
This compound, along with other D2 receptor ligands like piquindone, zetidoline, and metoclopramide, displays sodium-dependent binding. wikipedia.orgacs.org This suggests that sodium ions may play a role in modulating the conformation of the D2 receptor binding site, influencing the affinity of these ligands. nih.gov
Mechanism of Action at the Molecular Level
As a D2 receptor antagonist, this compound exerts its effects by binding to the D2 receptor and preventing the binding of endogenous dopamine or other agonists. ncats.io This blockade disrupts the normal signaling cascade initiated by D2 receptor activation. D2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP levels. researchgate.net By blocking the receptor, this compound counteracts this inhibitory effect, potentially leading to increased cyclic AMP levels compared to the agonist-bound state.
The mechanism of action of antagonists, particularly inverse agonists, at D2 receptors involves stabilizing the receptor in an inactive conformation, thereby reducing its basal constitutive activity. researchgate.net This can result in a decrease in signaling below the basal level observed in the absence of a ligand. researchgate.net The extended ternary model of ligand-receptor binding suggests that receptors exist in multiple conformational states, with agonists preferentially binding to and stabilizing active states, while antagonists can bind to and stabilize inactive states. researchgate.net
Structure Activity Relationship Sar and Computational Studies of Tropapride and Its Analogs
Identification of Key Pharmacophoric Elements
Pharmacophoric elements are the essential features of a molecule that are necessary for its biological activity. Studies on Tropapride and similar dopamine (B1211576) D2 receptor antagonists have identified several key features that contribute to their binding and activity.
Role of Nitrogen Lone Pair, Phenyl Ring, and Carbonyl Moiety
Molecular graphic design and crystallographic results have been utilized to investigate the three-dimensional structure of this compound and other dopamine D2 receptor antagonists that exhibit Na+-dependent binding, such as Piquindone, Zetidoline, and Metoclopramide (B1676508). These studies suggest that three putative pharmacophoric elements—a nitrogen lone pair, a phenyl ring, and a carbonyl moiety—are similarly oriented in these Na+-dependent drugs. scispace.comnih.gov
Stereoselectivity in Dopamine Receptor Interaction
The interaction of tropane (B1204802) derivatives, including this compound, with the D2 receptor site is stereoselective. capes.gov.br This means that different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements) of this compound or its analogs can exhibit different binding affinities and functional effects at the dopamine receptor. Stereoselectivity is a critical aspect of drug-receptor interactions, as one stereoisomer may be significantly more potent or selective than another, or even have a different pharmacological profile (e.g., agonist vs. antagonist). Studies on other ligands interacting with dopamine receptors, such as extended-length antagonists of the D3 receptor, have also highlighted the importance of chirality and the geometry of linkers in determining stereoselective interactions and allosteric activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the biological activities of a set of compounds with their structural and physicochemical properties. amazon.comjocpr.comresearchgate.net For this compound and its analogs, QSAR studies have been employed to understand how variations in molecular descriptors relate to their antidopaminergic activities. researcher.life For instance, in a series of this compound analogues, a parabolic relationship between hydrophobic values and anti-dopaminergic activities was found, emphasizing the importance of lipophilicity for D2 receptor affinity. researchgate.net QSAR models can help predict the activity of new, untested compounds and provide insights into the structural features that are crucial for desired biological activity. jocpr.com Statistically valid 3D-QSAR models with good predictability have been derived for dopamine D2 receptor antagonists, confirming that differences in the contours of binding sites contribute to subtype selectivity. researchgate.netresearchgate.net These models suggest that while steric and electrostatic interactions contribute to binding affinity, hydrophobic interactions are the major contributor, with hydrogen bonding conferring binding specificity. researchgate.netresearchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to simulate the interaction between a ligand (like this compound) and a receptor (like the dopamine receptor) at a molecular level. These methods provide insights into the preferred binding poses, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and binding affinities. jabonline.inrsc.org
Homology Models of Dopamine Receptors in Complex with Ligands
Due to the challenges in obtaining experimental crystal structures for all receptor-ligand complexes, homology modeling is often used to create three-dimensional models of dopamine receptors. researchgate.netpreprints.orgnih.govmdpi.com Homology models are built based on the known structures of related proteins, such as rhodopsin or other GPCRs, and the amino acid sequence of the target dopamine receptor subtype. researchgate.netnih.gov These models can then be used for docking studies to predict how ligands like this compound bind to the receptor. researchgate.netpreprints.orgnih.govmdpi.comnih.govgoogle.co.in
Studies have utilized homology models of human D2L and D3 receptors, often in complex with known ligands like haloperidol (B65202) or eticlopride, to investigate the binding of other ligands, including substituted phenylpiperazines. researchgate.netnih.gov Molecular docking studies in conjunction with homology models can help rationalize the effects of mutations on ligand affinity and explore the molecular mechanisms of subtype selectivity. researchgate.netnih.gov While homology models have limitations compared to experimental structures, they can still be valuable tools for ligand discovery and understanding receptor-ligand interactions, particularly when combined with techniques that account for receptor flexibility. nih.govnih.gov
Ligand Docking Simulations and Binding Conformations
Ligand docking simulations are a key computational technique used to predict the preferred orientation and position (binding pose) of a ligand within a protein binding site. frontiersin.orgschrodinger.com This method helps to understand how this compound and its analogs might bind to dopamine receptors at the molecular level. nih.gov Docking studies involve generating possible conformations and orientations of the ligand within the binding site and scoring these poses based on how well they fit and interact with the receptor. frontiersin.orgstanford.edu The goal is to identify the most stable binding conformation. frontiersin.org While docking provides valuable initial insights, the dynamic nature of protein-ligand interactions means that further analysis, such as molecular dynamics simulations, can provide a more complete picture of binding stability and conformational changes. frontiersin.orgnih.gov
Analysis of Ancillary Binding Pockets and Residue Interactions (e.g., Trp99, Trp321, Tyr417, Asp114)
Studies involving dopamine receptors, including computational modeling and mutagenesis, have identified key residues and binding pockets that are important for ligand binding and selectivity. The primary binding pocket in catecholamine receptors typically involves residues in transmembrane helices (TM) 3, 5, and 6, with specific interactions occurring with residues like Asp114 (Asp3.32) in TM3. researchgate.netupenn.edu This aspartate residue often interacts with the protonated nitrogen of ligands. researchgate.net
In addition to the primary binding site, an ancillary binding pocket has been identified in D2 receptor homology models. researchgate.net This pocket is located on the extracellular side of the primary site, between transmembrane helices 2, 3, and 7, and is composed of aromatic and nonpolar residues. researchgate.net These ancillary pocket residues are thought to stabilize the binding of ligands with aromatic or nonpolar groups oriented towards this region and contribute to pharmacological selectivity. researchgate.net
Specific residues like Tryptophan 99 (Trp99), Tryptophan 321 (Trp321), and Tyrosine 417 (Tyr417) have been implicated in interactions with ligands and receptor selectivity. researchgate.net For instance, receptor modeling and docking studies suggest that Trp99 and Tyr417 can interact directly with some ligands. researchgate.net Tyr417 in the D2 receptor (corresponding to position 7.43) is located in the ancillary pocket, and mutations at this position can affect ligand affinity. researchgate.net The larger size of a Tryptophan residue compared to Tyrosine at this position can influence ligand binding. researchgate.net Trp321, located at the intracellular end of the ancillary pocket in the D2 receptor, has also been shown to influence the binding of certain ligands, such as piquindone. researchgate.netwikipedia.org Mutation of Trp321 to Tyrosine can open up this pocket, enhancing the binding of piquindone. researchgate.net Asp114 (Asp3.32) in TM3 is a critical residue in the primary binding pocket, known to interact with the protonated nitrogen of ligands. researchgate.netupenn.edu The distance between the ligand's protonated nitrogen and Asp114 is a factor influencing binding affinity, as observed in studies with D3 receptor ligands. upenn.edu
Role of Extracellular Loops in Receptor Selectivity (e.g., EL2)
Extracellular loops (ECLs) of G protein-coupled receptors (GPCRs), including dopamine receptors, play a significant role in ligand recognition and receptor selectivity. nih.govmdpi.com The second extracellular loop (EL2) has been particularly highlighted as an important contributor to receptor binding selectivity. researchgate.netnih.gov Studies on dopamine D3 receptors, for example, have identified the EL2 as a key region influencing the binding selectivity of certain compound classes, such as 4-phenylpiperazines. researchgate.net Differences in the extracellular loop regions between receptor subtypes, such as D2 and D3, can lead to variations in the shape and depth of the binding cavity, which in turn affects the binding affinity and selectivity of ligands. researchgate.net For instance, the binding cavity in D2 is comparably shallower than in D3, potentially explaining why larger ligands might bind with greater affinity at D3 receptors. researchgate.net The EL2 can act as a selectivity filter, influencing the access of ligands to the binding site. nih.gov
Computational Approaches to Ligand Design and Optimization
Computational approaches are integral to modern drug discovery and design, offering efficient methods to identify, design, and optimize ligands like this compound and its analogs. researchgate.netunipa.italliedacademies.org These methods can significantly accelerate the process and reduce costs. unipa.italliedacademies.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and virtual screening are widely employed. researchgate.netalliedacademies.orgnih.gov
Molecular docking is used to predict ligand binding modes and interactions, providing insights into how modifications to the ligand structure might affect binding affinity. schrodinger.comstanford.edu QSAR models aim to establish relationships between the chemical properties of compounds and their biological activity, allowing for the prediction of activity for new, untested molecules. chemrxiv.orgalliedacademies.orgmdpi.com This helps in prioritizing compounds for synthesis and testing. alliedacademies.org Molecular dynamics simulations provide information about the dynamic behavior of the ligand-receptor complex, including conformational changes and binding stability over time. nih.govalliedacademies.org Virtual screening enables the rapid assessment of large libraries of compounds to identify potential hits based on their predicted binding affinity or other desirable properties. researchgate.netnih.govnih.gov
Preclinical Pharmacological Research on Tropapride
In Vitro Characterization of Receptor Interactions
In vitro studies are crucial for understanding the direct interactions of tropapride with specific molecular targets, such as neurotransmitter receptors. These assays provide insights into the binding affinity and functional effects of the compound at a cellular or molecular level.
Receptor Binding Assays (e.g., [3H]Spiperone Competition)
Receptor binding assays are commonly employed to quantify the affinity of a compound for a specific receptor. [3H]Spiperone, a radiolabeled ligand, is frequently used in binding studies due to its high affinity for dopamine (B1211576) D2 receptors nih.gov. Studies investigating this compound and its analogues have explored the relationship between chemical structure and affinity for dopamine receptors. Research on a series of fifteen this compound analogues with variations on the benzamide (B126) moiety revealed a parabolic relationship between hydrophobic values and anti-dopaminergic activities, suggesting that lipophilicity significantly influences their affinity for the D2 receptor. fishersci.be Additionally, in a series of eight 3-substituted derivatives, a linear correlation between affinities and the amidic hydrogen chemical shifts indicated that the stability of the intrabenzamidic hydrogen bond may also play a crucial role in some cases. fishersci.be While these studies highlight the importance of structural features for D2 receptor affinity in this compound analogues, specific quantitative binding data for this compound itself using [3H]Spiperone competition were not available in the provided information. However, [3H]Spiperone is known to bind to D2 receptors with a dissociation constant of approximately 50 pM and is a labeled ligand for neuroleptic receptors, including dopamine D2 and serotonin (B10506) 5-HT1A and 5-HT2A receptors wikipedia.orgwikipedia.org.
Functional Assays for Antagonism in Receptor Systems
Functional assays assess the ability of a compound to activate or block the activity of a receptor, providing information about its efficacy as an agonist or antagonist. Studies using recombinant human dopamine D2short receptors expressed in Chinese hamster ovary-K1 (CHO-K1) cells have investigated this compound's antagonistic properties by monitoring dopamine-mediated calcium (Ca2+) responses. wikipedia.org Dopamine (10 µM) induced a rapid, high-magnitude Ca2+ response followed by a sustained low-magnitude phase in these cells. wikipedia.org this compound demonstrated full antagonism of both the high- and low-magnitude Ca2+ responses mediated by dopamine at the D2short receptor. wikipedia.org This full antagonism by this compound contrasts with the partial antagonism observed for other neuroleptics like haloperidol (B65202), risperidone (B510), and S 14066, which showed maximal effects ranging from 62% to 79%. wikipedia.org
The functional potency of this compound in antagonizing these responses was quantified by pIC50 values. The pIC50 for the antagonism of the high-magnitude Ca2+ response by this compound was determined to be 9.91 ± 0.05. wikipedia.org this compound also demonstrated potent reversal of the low-magnitude Ca2+ response, with a pIC50 of 6.41 ± 0.25. wikipedia.org These findings indicate that this compound is a potent and full antagonist at the recombinant human D2short receptor in this functional assay system. wikipedia.org
Table 1: In Vitro Functional Antagonism of this compound at Recombinant Human D2short Receptor
| Functional Response | pIC50 Value |
| Antagonism of High-Magnitude Ca2+ | 9.91 ± 0.05 |
| Reversal of Low-Magnitude Ca2+ | 6.41 ± 0.25 |
Data derived from studies in CHO-K1 cells expressing recombinant human D2short receptor wikipedia.org.
In Vivo Pharmacological Studies in Animal Models
In vivo studies in animal models are essential for evaluating the behavioral and physiological effects of a compound and assessing its potential therapeutic utility in a complex biological system.
Antagonism of Dopamine Agonist-Induced Behaviors (e.g., Apomorphine-induced climbing/stereotypies)
Dopamine agonists like apomorphine (B128758) induce characteristic behaviors in rodents, such as stereotypies and climbing, which are mediated through the activation of dopamine receptors. Antagonism of these behaviors is considered a preclinical indicator of potential antipsychotic activity. This compound has been shown to antagonize apomorphine-induced stereotypies in rats. alfa-chemistry.com In this model, this compound administered orally demonstrated an ED50 value of 0.4 mg/kg for the antagonism of apomorphine-induced stereotypies. alfa-chemistry.com This effect is indicative of this compound's ability to block the actions of dopamine agonists in the central nervous system. alfa-chemistry.com
Table 2: In Vivo Antagonism of Apomorphine-Induced Stereotypies by this compound
| Animal Model | Behavior Antagonized | Route of Administration | ED50 (mg/kg) |
| Rat | Apomorphine-induced stereotypies | Oral | 0.4 |
Data derived from studies in rats alfa-chemistry.com.
Apomorphine-induced climbing behavior in mice is another model used to study changes in dopamine receptor sensitivity and evaluate potential antipsychotic activity. wikidata.orgwikidata.org While the provided information discusses this model and the effects of other compounds like fenfluramine (B1217885) and spiroperidol wikidata.orgwikidata.org, specific data for this compound in apomorphine-induced climbing assays were not detailed in the search results.
Assessment of Central Dopaminergic System Modulation
Studies have provided some insights into the distribution of this compound within the central nervous system. Following oral administration in rats, this compound was found to localize in the pituitary gland. alfa-chemistry.com One hour after an oral dose of 0.4 mg/kg (which is the ED50 value in the apomorphine-induced stereotypy test), the concentration of this compound in the pituitary was 0.16 µM. alfa-chemistry.com This localization in the pituitary, a region rich in dopamine D2 receptors involved in regulating prolactin secretion, suggests an interaction with the central dopaminergic system at this level. alfa-chemistry.com A comparison with sulpiride (B1682569), another benzamide derivative, showed that sulpiride had a greater and more persistent localization in the pituitary than this compound after intraperitoneal administration. alfa-chemistry.com Furthermore, oral doses of sulpiride near its ED50 value in the same apomorphine stereotypy test resulted in pituitary concentrations at least a thousand times greater than those of this compound after one hour. alfa-chemistry.com
The central dopaminergic system comprises various pathways, including the nigrostriatal, mesolimbic, and mesocortical pathways, which are involved in regulating movement, cognition, and motivation. citeab.comnih.gov Dysfunction in these pathways is implicated in several neurological and psychiatric disorders. citeab.comnih.govmims.com this compound's ability to antagonize apomorphine-induced behaviors alfa-chemistry.com and its potent antagonism at the D2 receptor in vitro wikipedia.org are consistent with a modulatory effect on central dopaminergic neurotransmission, likely through blockade of D2 receptors.
Synthetic Methodologies and Radiolabeling Strategies for Research
Chemical Synthesis Pathways for Tropapride Analogs
The chemical synthesis of this compound analogs for research often focuses on modifying the benzylic group, which is a key site for radiolabeling.
Alkylation of Norbenzyl Precursors
One approach to synthesizing this compound analogs involves the alkylation of a norbenzyl precursor. This method entails reacting the norbenzyl derivative of this compound with a suitably substituted benzyl (B1604629) halide. For radiolabeling with ¹⁸F, this involves using a ¹⁸F-labeled benzyl bromide. This pathway has been demonstrated for the synthesis of 2- and 4-[¹⁸F]fluorothis compound. nih.govosti.gov In this method, the norbenzyl precursor acts as a nucleophile, attacking the carbon atom bonded to the leaving group (bromide) on the ¹⁸F-fluorobenzyl bromide. This substitution reaction forms the new carbon-nitrogen bond required for the this compound structure with the ¹⁸F label in the desired position on the benzyl ring.
Reductive Amination Methods
Another significant method for synthesizing this compound analogs, particularly for radiolabeling, is reductive amination. nih.govosti.gov This technique involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine, followed by reduction of the intermediate imine or enamine to form an amine. numberanalytics.comwikipedia.org In the context of this compound radiosynthesis, this method utilizes norbenzyl this compound and a ¹⁸F-fluorobenzaldehyde. nih.govosti.gov The reaction proceeds through the formation of an imine between the amine group of norbenzyl this compound and the aldehyde group of the ¹⁸F-fluorobenzaldehyde. This imine intermediate is then reduced, typically using a reducing agent like sodium cyanoborohydride, to yield the ¹⁸F-fluorothis compound analog. nih.govosti.govslideheaven.com Reductive amination is a versatile method for forming carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals. numberanalytics.comwikipedia.org
Radiolabeling of this compound for Positron Emission Tomography (PET)
Radiolabeling of this compound with positron-emitting isotopes, such as Fluorine-18 (B77423), is crucial for its application as a radiotracer in PET imaging. ¹⁸F is a widely used radioisotope in PET due to its favorable physical and nuclear characteristics, including a half-life of approximately 110 minutes and high positron emission yield. nih.govnih.gov
Fluorine-18 Labeling Strategies
Fluorine-18 labeling of this compound primarily targets the benzylic position. The strategies employed involve incorporating the ¹⁸F atom into a precursor molecule that is then coupled with the this compound scaffold. As mentioned in the synthesis pathways, two main strategies have been investigated: using ¹⁸F-fluorobenzyl bromide in an alkylation reaction or using ¹⁸F-fluorobenzaldehyde in a reductive amination reaction. nih.govosti.gov These strategies fall under the category of using ¹⁸F-labeled building blocks to introduce the radioisotope into the target molecule. google.com
Synthesis of Specific Radioligands (e.g., 4-[¹⁸F]fluorothis compound)
The synthesis of specific radioligands like 4-[¹⁸F]fluorothis compound has been successfully demonstrated. The ¹⁸F label is introduced at the para position of the benzyl group. One synthetic route involves the reaction of norbenzyl this compound with 4-[¹⁸F]fluorobenzaldehyde via reductive amination. nih.govosti.gov Another route utilizes the alkylation of the norbenzyl precursor with 4-[¹⁸F]fluorobenzyl bromide. nih.govosti.gov The 4-[¹⁸F]fluorobenzaldehyde precursor can be synthesized through aromatic nucleophilic substitution of a trimethylammonium precursor with no-carrier-added [¹⁸F]fluoride. slideheaven.com The choice of synthetic route can influence factors such as radiochemical yield and synthesis time.
Radiochemical Yield and Specific Activity Considerations
Radiochemical yield and specific activity are critical parameters in the synthesis of radiopharmaceuticals for PET. Radiochemical yield refers to the efficiency of the incorporation of the radioisotope into the desired molecule, while specific activity is the amount of radioactivity per unit mass of the radiolabeled compound.
For the synthesis of 2- or 4-[¹⁸F]fluorothis compound, the reductive amination method using ¹⁸F-fluorobenzaldehyde has shown a radiochemical yield of 20% (End of Bombardment - EOB) with a synthesis time of 110 minutes. nih.govosti.gov The alkylation method using ¹⁸F-fluorobenzyl bromide resulted in a lower radiochemical yield of 5% (EOB) over a longer synthesis time of 180 minutes. nih.govosti.gov
Both methods have been reported to yield specific activities greater than 1 Ci/µmol (End of Synthesis - EOS). nih.govosti.gov High specific activity is desirable for PET imaging as it allows for the administration of a low mass of the radiotracer, minimizing potential pharmacological effects and maximizing the signal-to-noise ratio.
Data on Radiochemical Yield and Synthesis Time for ¹⁸F-Tropapride Synthesis:
| Synthetic Method | Radiochemical Yield (EOB) | Synthesis Time |
| Reductive Amination | 20% | 110 minutes |
| Alkylation | 5% | 180 minutes |
Note: EOB refers to End of Bombardment.
This compound is a chemical compound that has been a subject of research, particularly concerning its interaction with dopamine (B1211576) receptors. Investigating the behavior and metabolic fate of such compounds often necessitates the use of isotopic labeling strategies. This involves replacing one or more atoms in the molecule with their isotopic counterparts, allowing researchers to trace the compound's journey in biological systems or understand reaction mechanisms. numberanalytics.com
While a comprehensive overview of all synthetic methodologies for this compound is beyond the scope here, this section focuses specifically on the application of isotopic labeling in this compound research.
5.3. Isotopic Labeling for Research Applications
Isotopic labeling is a powerful technique utilized in research to track molecules and study their behavior without significantly altering their chemical properties. acanthusresearch.comthieme-connect.de For this compound, isotopic labeling has been employed to facilitate studies related to its distribution and interaction with biological targets, particularly dopamine D2 receptors. osti.govresearchgate.net
One approach to labeling this compound has involved the use of fluorine-18 ([¹⁸F]), a radioisotope commonly used in Positron Emission Tomography (PET) imaging. This compound has been labeled with fluorine-18 at the 2- and 4-positions of its benzylic group. osti.govresearchgate.net Two synthetic pathways were explored for this ¹⁸F-labeling. The first method involved the alkylation of a norbenzyl precursor with 2- or 4-[¹⁸F]fluorobenzyl bromide. The second method utilized a reductive amination of norbenzyl this compound with 2- or 4-[¹⁸F]fluorobenzaldehyde. osti.gov Both pathways successfully yielded labeled this compound with specific activities reported to be greater than 1 Ci/µmol. osti.gov
Animal studies using rats and the para-[¹⁸F]fluoro analog of this compound have provided data on its cerebral biodistribution. At 4 hours post-injection, the striatum showed an uptake of 5 ± 0.7% of the injected dose per gram of tissue. Lower fixation was observed in the frontal cortex and cerebellum. osti.gov The selectivity of 4-[¹⁸F]fluorothis compound for D2 dopaminergic sites was further supported by blocking experiments involving compounds such as ketanserin, spiperone, and halopemide. osti.gov These findings suggest that 4-[¹⁸F]fluorothis compound holds potential as a radiopharmaceutical for studying the dopaminergic system using PET. osti.gov
Other isotopes, such as carbon-14 (B1195169) ([¹⁴C]) and tritium (B154650) ([³H]), are also widely used in radiolabeling for research applications, including studies on drug metabolism and pharmacokinetics due to their half-lives and detectability. almacgroup.comwuxiapptec.commoravek.commoravek.com While general information on the use of tritium and carbon-14 in labeling exists almacgroup.comwuxiapptec.commoravek.commoravek.commpg.decea.fr, specific detailed data on the isotopic labeling of this compound with these isotopes for research applications was not prominently found in the provided search results, apart from a general mention of tritium-labeled compounds being available for research through programs like the NIMH Chemical Synthesis and Drug Supply Program, which lists this compound hydrochloride with a PubChem ID rti.orgrti.org. Stable isotopes like deuterium (B1214612) ([²H] or D), carbon-13 ([¹³C]), and nitrogen-15 (B135050) ([¹⁵N]) are also employed in isotopic labeling, particularly for mass spectrometry-based studies and NMR, offering advantages in tracking molecules without radioactivity. acanthusresearch.comnih.govisotope.comnih.govinnovagen.com
Data from animal studies with 4-[¹⁸F]fluorothis compound:
| Tissue | % Injected Dose/gram (4 hours post-injection) |
| Striatum | 5 ± 0.7 |
| Frontal Cortex | < 0.4 |
| Cerebellum | < 0.3 |
Note: Data derived from animal studies in rats using the para-[¹⁸F]fluoro analog of this compound. osti.gov
Applications of Tropapride As a Research Tool
Probe for Dopamine (B1211576) D2 Receptor Topography and Function
Tropapride has been utilized as a probe to investigate the topography and function of dopamine D2 receptors. Research suggests that unlike many other D2 receptor ligands, this compound displays sodium-dependent binding. This characteristic is shared with other compounds such as piquindone, zetidoline, and metoclopramide (B1676508), highlighting a specific interaction mechanism that can be studied using this compound. wikipedia.org Understanding this sodium-dependent binding can provide insights into the structural and functional aspects of the D2 receptor binding site and how different ligands interact with it. Studies involving dopamine receptor function often examine the consequences of receptor activation or blockade, including effects on behavior and gene expression. plos.org Tools like this compound, with their specific binding characteristics, can help dissect these functional outcomes in relation to receptor topography.
Reference Compound in Antidopaminergic Drug Research
This compound, as a compound known to interact with dopamine receptors, particularly the D2 subtype, can serve as a reference compound in the research and development of new antidopaminergic drugs. wikipedia.org Antidopaminergic agents are a class of drugs that block or reduce the effects of dopamine and are used in the treatment of various conditions, including schizophrenia. nih.gov In the process of discovering and evaluating novel compounds with potential antidopaminergic activity, researchers often compare their properties and effects to those of established compounds like this compound. This comparison can help characterize the binding profile, functional activity, and potential therapeutic profile of the new drug candidates. Research into the structural requirements of sodium-dependent antidopaminergic agents, which includes this compound, provides a basis for designing and evaluating new compounds with similar interaction mechanisms. acs.org Furthermore, understanding the interaction of reference compounds like this compound with dopamine receptors and associated proteins can inform strategies for targeting specific aspects of dopaminergic signaling in drug development. nih.gov
Advanced Analytical Approaches for this compound Research Fall Short in Publicly Available Data
Despite a comprehensive search for advanced analytical methodologies applied to the chemical compound this compound, publicly available scientific literature lacks specific research detailing the use of modern chromatographic and mass spectrometry techniques for its analysis and characterization. Methodical searches for studies employing High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography (GC), and their hyphenation with mass spectrometry (LC-MS/MS, LC-HRMS, GC-MS/MS) yielded no specific results for this compound.
General principles of these analytical techniques are well-established in pharmaceutical analysis. HPLC and UHPLC are widely used for the separation, identification, and quantification of drug compounds, while GC is suitable for volatile and semi-volatile substances. lucideon.comtpcj.orgazom.com Mass spectrometry, when coupled with these chromatographic methods, offers high sensitivity and specificity for structural elucidation and quantification in complex matrices. bioanalysis-zone.comwordpress.com
Although these techniques are standard in modern analytical chemistry, their specific application, including optimized methods, validation data, and research findings for this compound, is not documented in the accessible scientific literature. Therefore, a detailed discussion under the specified outline of chromatographic and mass spectrometry techniques for this compound research cannot be constructed at this time.
Advanced Analytical Approaches for Tropapride Research
Other Spectroscopic and Detection Methods in Research Contexts
In the analytical landscape of pharmaceutical research, a variety of spectroscopic and detection methods are employed to elucidate the characteristics of compounds like Tropapride. Beyond mass spectrometry and nuclear magnetic resonance, other techniques offer specific advantages for detection and quantification, particularly when coupled with separation methods like high-performance liquid chromatography (HPLC). These methods often hinge on the physicochemical properties of the analyte, such as its volatility, electrochemical activity, or ability to absorb ultraviolet-visible light.
Evaporative Light Scattering Detection
Evaporative Light Scattering Detection (ELSD) serves as a valuable alternative to UV detection, especially for analytes that lack a significant chromophore. researchgate.net It is considered a universal detector as it can detect any compound that is less volatile than the mobile phase used in liquid chromatography. wikipedia.org
The principle of ELSD involves three sequential steps: nebulization, evaporation, and detection. labmanager.com First, the eluent from the chromatography column is nebulized, creating a fine mist of droplets. These droplets then pass through a heated drift tube where the mobile phase solvent evaporates, leaving behind solid particles of the non-volatile analyte. wikipedia.orglibretexts.org Finally, these analyte particles are carried by a gas stream into a detection cell, where they scatter a beam of light. The intensity of the scattered light is measured by a photodiode or photomultiplier tube and is proportional to the mass of the analyte. wikipedia.org
A key advantage of ELSD is its compatibility with gradient elution, a technique where the composition of the mobile phase is changed during the analytical run. researchgate.net This allows for the efficient separation of complex mixtures. Unlike some other detectors, ELSD's response is independent of the analyte's spectral properties, making it suitable for a broad range of compounds including sugars, lipids, polymers, and surfactants. wikipedia.orglabmanager.com However, the detector's response can be non-linear over wide concentration ranges, necessitating proper calibration for accurate quantitative analysis. wikipedia.org It is also important to use volatile mobile phase buffers, as non-volatile salts will form particles and create a high background signal. libretexts.org
Electrochemical Detection
Electrochemical detection (ECD) is a highly sensitive and selective technique used in conjunction with HPLC for the analysis of electroactive compounds. The method relies on the oxidation or reduction of an analyte at the surface of an electrode when a specific potential is applied. mdpi.com This electrochemical reaction generates a current that is directly proportional to the concentration of the analyte.
The advantages of ECD include its high sensitivity, allowing for the detection of analytes at nanomolar or even picomolar concentrations, its cost-effectiveness, and rapid detection times. mdpi.commdpi.com The selectivity of ECD can be finely tuned by adjusting the applied potential, enabling the detection of a target analyte in a complex matrix with minimal interference from other sample components. mdpi.com
For a compound like this compound, which contains functional groups susceptible to oxidation, ECD could offer a powerful analytical tool. The technique is particularly well-suited for the analysis of neurotransmitters and pharmaceuticals in biological fluids. mdpi.com The development of an ECD method would involve optimizing parameters such as the working potential, mobile phase pH, and electrode material to achieve the best signal-to-noise ratio for this compound. Differential Pulse Voltammetry (DPV) is one of the techniques that can be employed to enhance the electrochemical response and determine parameters like the limit of detection (LOD) and limit of quantification (LOQ). mdpi.com
UV-Visible Detection Considerations for Specific Analytes
UV-Visible spectrophotometry is a widely used detection method in HPLC, based on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. researchgate.net For quantitative analysis, it is crucial to select the wavelength of maximum absorbance (λmax), as this provides the highest sensitivity. libretexts.org
When analyzing specific analytes like this compound, several factors must be considered. The presence of a chromophore—a part of the molecule that absorbs UV or visible light—is essential for this technique. The benzamide (B126) group in this compound's structure is expected to provide the necessary chromophore for UV detection.
A study on the structurally similar compound tiapride, another substituted benzamide, utilized a UV photodiode-array (PDA) detector for analysis. researchgate.net High concentrations of tiapride were measured at a wavelength of 212 nm. researchgate.net This suggests that a similar wavelength in the lower UV range could be effective for the detection of this compound. The use of a PDA detector offers the advantage of acquiring the entire UV spectrum of the eluting compound, which can aid in peak identification and purity assessment.
Method validation for UV-Visible detection involves establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). globalresearchonline.net The choice of solvent or mobile phase is also critical, as it should be transparent in the wavelength range of interest. libretexts.org
Q & A
Q. How can researchers optimize figures and tables to communicate this compound’s complex pharmacokinetic data?
- Answer: Use multi-panel figures to integrate PK curves, receptor occupancy heatmaps, and toxicity thresholds. Tables should include 95% confidence intervals and p-values for key endpoints, formatted per ACS style guidelines. Annotate outliers with footnotes and provide raw data in machine-readable formats (e.g., .csv files) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
